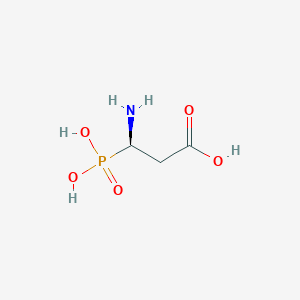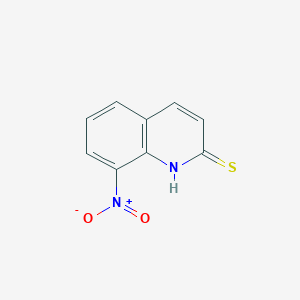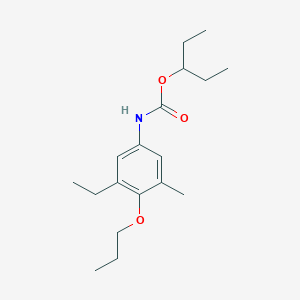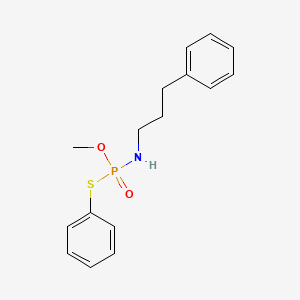![molecular formula C25H32N2O B14405539 N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine CAS No. 89707-22-2](/img/structure/B14405539.png)
N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine is a chemical compound that belongs to the class of tertiary amines. This compound is characterized by its complex structure, which includes a phenylisoquinoline moiety linked to a butylamine chain through an ether linkage. The presence of both aromatic and aliphatic components in its structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Ether Formation: The phenylisoquinoline derivative is then reacted with an appropriate alkyl halide to form the ether linkage.
Amine Alkylation: The final step involves the alkylation of the amine group with butyl bromide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced amine form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its role as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine: Characterized by its unique ether linkage and tertiary amine structure.
N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}ethan-1-amine: Similar structure but with a shorter alkyl chain.
N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}propan-1-amine: Similar structure but with a different alkyl chain length.
Uniqueness
The uniqueness of this compound lies in its specific combination of aromatic and aliphatic components, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
89707-22-2 |
|---|---|
Molekularformel |
C25H32N2O |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
N-butyl-N-[2-(1-phenylisoquinolin-3-yl)oxyethyl]butan-1-amine |
InChI |
InChI=1S/C25H32N2O/c1-3-5-16-27(17-6-4-2)18-19-28-24-20-22-14-10-11-15-23(22)25(26-24)21-12-8-7-9-13-21/h7-15,20H,3-6,16-19H2,1-2H3 |
InChI-Schlüssel |
CBWLHURCVGLXCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCOC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)

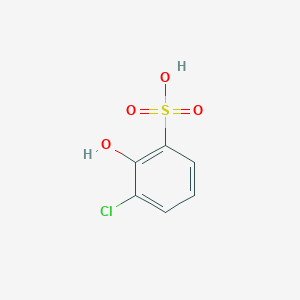
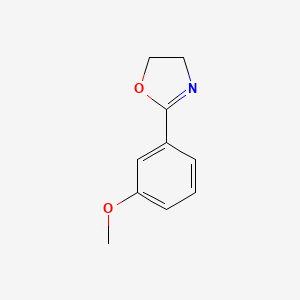
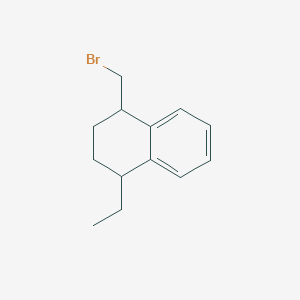
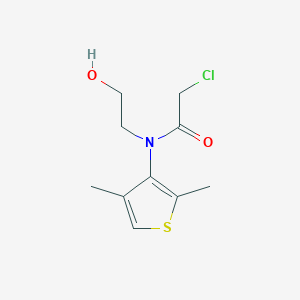
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine](/img/structure/B14405489.png)
![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)
